2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Triazine derivatives have been found to interact with various biochemical pathways, including cell cycle regulation and apoptosis .
Pharmacokinetics
Based on its molecular structure, it is likely to have good membrane permeability, which could potentially lead to good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been shown to have cytotoxic activities, suggesting that this compound may also have potential anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other molecules that compete for the same target .
Biochemical Analysis
Biochemical Properties
Triazine compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzymatic inhibition or activation .
Cellular Effects
Related triazine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the condensation of 3,4-dichlorobenzyl chloride with 9-methylpyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the phenyl ring.
Scientific Research Applications
2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVDNPDNWYXJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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